molecular formula C4H9ClO2S B571809 1-BUTANE-D9-SULFONYL CHLORIDE CAS No. 1219794-70-3

1-BUTANE-D9-SULFONYL CHLORIDE

Cat. No.: B571809
CAS No.: 1219794-70-3
M. Wt: 165.679
InChI Key: WEDIIKBPDQQQJU-YNSOAAEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butane-d9-sulfonyl chloride is a deuterated derivative of butane sulfonyl chloride. This compound is primarily used in organic synthesis and isotopic labeling studies. The deuterium atoms replace the hydrogen atoms in the butane chain, making it a valuable tool in various research applications.

Preparation Methods

1-Butane-d9-sulfonyl chloride can be synthesized through several methods. One common approach involves the oxidation of thiols using N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water. This method allows for the in situ preparation of sulfonyl chlorides, which can then be reacted with amines or sodium azide to form sulfonamides and sulfonyl azides . Industrial production methods typically involve large-scale synthesis using similar oxidation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Butane-d9-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form thiols. Common reagents used in these reactions include N-chlorosuccinimide, tetrabutylammonium chloride, and sodium azide.

Scientific Research Applications

1-Butane-d9-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: The compound is used in isotopic labeling studies to trace metabolic pathways.

    Medicine: It is employed in drug development to modify the structure of molecules and improve their bioactivity and potency.

    Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-butane-d9-sulfonyl chloride involves its ability to act as a sulfonylating agent. It reacts with nucleophiles, such as amines, to form sulfonamides. This reaction occurs through the formation of a sulfonyl chloride intermediate, which then undergoes nucleophilic substitution to form the final product. The molecular targets and pathways involved in these reactions include the nucleophilic attack on the sulfonyl chloride group, leading to the formation of stable sulfonamide bonds .

Comparison with Similar Compounds

1-Butane-d9-sulfonyl chloride is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. Similar compounds include:

    Butane-1-sulfonyl chloride: A non-deuterated version used in similar applications but without the benefits of isotopic labeling.

    Butylsulfonyl chloride: Another sulfonyl chloride compound used in organic synthesis.

    1-Butylsulfonyl chloride: Similar to butane-1-sulfonyl chloride but with slight variations in structure and reactivity.

Properties

CAS No.

1219794-70-3

Molecular Formula

C4H9ClO2S

Molecular Weight

165.679

IUPAC Name

1,1,2,2,3,3,4,4,4-nonadeuteriobutane-1-sulfonyl chloride

InChI

InChI=1S/C4H9ClO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3/i1D3,2D2,3D2,4D2

InChI Key

WEDIIKBPDQQQJU-YNSOAAEFSA-N

SMILES

CCCCS(=O)(=O)Cl

Synonyms

1-BUTANE-D9-SULFONYL CHLORIDE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.